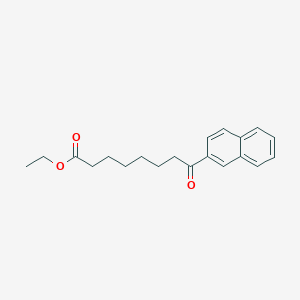

Ethyl 8-(2-naphthyl)-8-oxooctanoate

描述

“Ethyl 8-(2-naphthyl)-8-oxooctanoate” is an ester compound, which is formed by condensation of a carboxylic acid and an alcohol. The “8-(2-naphthyl)-8-oxooctanoate” part suggests that the compound contains a naphthyl group, which is a polycyclic aromatic hydrocarbon, and an octanoate group, which is a carboxylic acid derivative. The “ethyl” part indicates that the alcohol used in the ester formation is ethanol .

Molecular Structure Analysis

The molecular structure of “Ethyl 8-(2-naphthyl)-8-oxooctanoate” would likely show a naphthyl group attached to an octanoate group via an ester linkage. The naphthyl group is a fused two-ring system, and the octanoate group would have a chain of eight carbons .

Chemical Reactions Analysis

Esters like “Ethyl 8-(2-naphthyl)-8-oxooctanoate” can undergo a number of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols in the presence of water and an acid or base catalyst. They can also react with Grignard reagents to form tertiary alcohols .

科研应用

Polymer Synthesis

Ethyl 8-(2-naphthyl)-8-oxooctanoate and related compounds have applications in the synthesis of polymers. A study by Zhang, Nadres, Brookhart, and Daugulis (2013) explored using nickel(II) α-diimine dibromide complexes with 8-p-tolyl naphthylimino groups for ethylene polymerization. These complexes showed potential in producing highly branched polyethylene, a significant advancement in polymer chemistry (Zhang et al., 2013).

Molecular Conformation Studies

Kamada and Yamamoto (1979) investigated the conformations of 8-alkyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes, closely related to Ethyl 8-(2-naphthyl)-8-oxooctanoate. Their research provides insights into the equilibrium between different molecular conformations, contributing to a deeper understanding of molecular dynamics (Kamada & Yamamoto, 1979).

Antitumor Activity

A 2018 study by Liu et al. synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound structurally similar to Ethyl 8-(2-naphthyl)-8-oxooctanoate. This compound exhibited inhibition of cancer cell line proliferation, indicating its potential as an antitumor agent (Liu et al., 2018).

Photochemistry Applications

Morley and Pincock (2001) examined the photochemistry of 2-(1-naphthyl)ethyl benzoates, compounds related to Ethyl 8-(2-naphthyl)-8-oxooctanoate. Their research provides valuable insights into the mechanisms of intramolecular electron transfer and photoreactivity, relevant for understanding the photochemical behavior of similar compounds (Morley & Pincock, 2001).

Oligonucleotide Synthesis

Guzaev and Manoharan (2000) explored the use of 2-[(1-naphthyl)carbamoyloxy]ethyl group in oligonucleotide synthesis. This research highlights the role of naphthyl derivatives in the protection of internucleosidic phosphate linkages, crucial for efficient oligonucleotide synthesis (Guzaev & Manoharan, 2000).

未来方向

The future directions for research on “Ethyl 8-(2-naphthyl)-8-oxooctanoate” would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be used as a reagent in new synthetic methods .

性质

IUPAC Name |

ethyl 8-naphthalen-2-yl-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-2-23-20(22)12-6-4-3-5-11-19(21)18-14-13-16-9-7-8-10-17(16)15-18/h7-10,13-15H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIRNBRQQNNAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446994 | |

| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2-naphthyl)-8-oxooctanoate | |

CAS RN |

362669-46-3 | |

| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

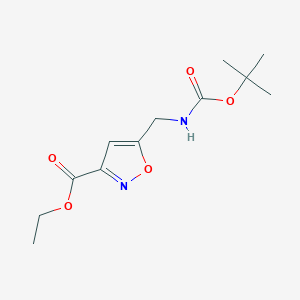

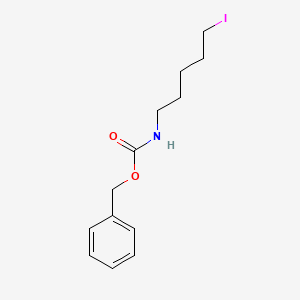

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)